2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
2-{1-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple stepsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of certain enzymes, such as tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1), which are involved in inflammatory pathways . The compound binds to the active sites of these enzymes, thereby blocking their activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid
- 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid
- 4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester
Uniqueness
What sets 2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide apart is its combination of a spirocyclic core with thiazole and thiophene rings. This unique structure contributes to its distinctive chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H20N4O3S2 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H20N4O3S2/c1-21-17(25)22(15(24)18(21)7-3-2-4-8-18)10-14(23)20-16-19-12(11-27-16)13-6-5-9-26-13/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,19,20,23) |
InChI Key |
USWHVTGTZSQWIE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Origin of Product |
United States |
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